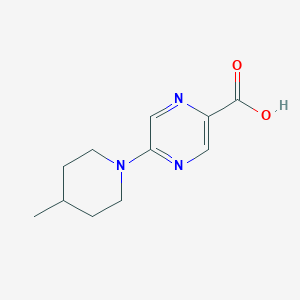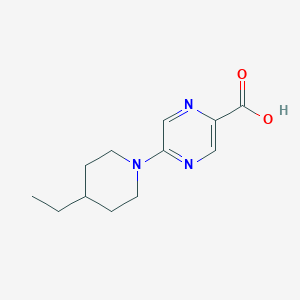
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid, also known as EPYC, is a chemical compound that has shown promising results in scientific research. It is a pyrazine derivative that has been synthesized and studied for its potential applications in various fields.
作用機序
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to bind to metal ions, making it a potential chelating agent for metal detoxification.
Biochemical and Physiological Effects:
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-cancer properties, as well as its ability to modulate various signaling pathways. In vivo studies have shown that 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand its effects on human physiology.
実験室実験の利点と制限
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied for its potential applications in various fields. However, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on human physiology. Additionally, its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for research on 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is its potential use as a drug delivery system. 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have good biocompatibility and can be easily modified to target specific tissues or cells. Another area of interest is its potential use as a chelating agent for metal detoxification. 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to bind to metal ions, making it a potential candidate for the treatment of heavy metal poisoning. Additionally, more research is needed to fully understand its effects on human physiology and its potential applications in various fields.
合成法
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid can be synthesized via a multi-step process involving the reaction of 4-ethylpiperidine with 2-chloropyrazine, followed by carboxylation with carbon dioxide. This method has been optimized for high yield and purity, making 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid a readily available compound for scientific studies.
科学的研究の応用
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In materials science, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
特性
IUPAC Name |
5-(4-ethylpiperidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-9-3-5-15(6-4-9)11-8-13-10(7-14-11)12(16)17/h7-9H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQASUCMMJGHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperidin-1-yl)pyrazine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

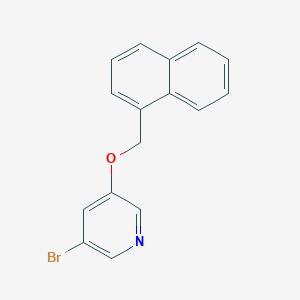
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
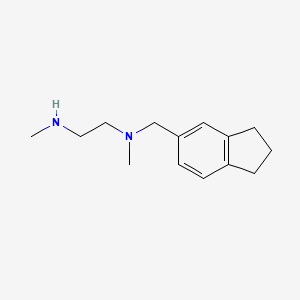
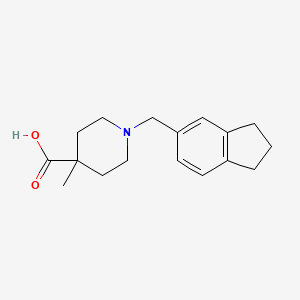
![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


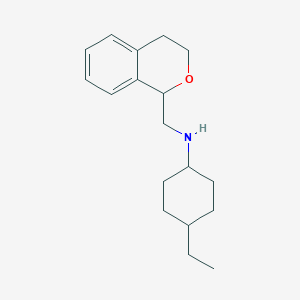


![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
